molecular formula C11H11BrF3NO B13344670 (S)-2-Bromo-6-(pyrrolidin-2-yl)-4-(trifluoromethyl)phenol

(S)-2-Bromo-6-(pyrrolidin-2-yl)-4-(trifluoromethyl)phenol

Cat. No.: B13344670
M. Wt: 310.11 g/mol
InChI Key: FNKVNEYABBVUDN-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-Bromo-6-(pyrrolidin-2-yl)-4-(trifluoromethyl)phenol is a complex organic compound characterized by the presence of bromine, pyrrolidine, and trifluoromethyl groups attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the photoinduced organocatalyzed cyclization of styrene, tertiary α-bromoalkyl esters, and primary amines in a microchannel reactor under visible light conditions . This green and efficient reaction route can be carried out under mild conditions without using a metal catalyst.

Industrial Production Methods

Industrial production methods for this compound may involve scaling up the laboratory synthesis processes. The use of continuous flow reactors and microfluidic systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and reagent concentrations is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Bromo-6-(pyrrolidin-2-yl)-4-(trifluoromethyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include rhodium catalysts, tertiary α-bromoalkyl esters, and primary amines. Reaction conditions often involve mild temperatures and the use of visible light to induce photo-catalyzed reactions .

Major Products Formed

Major products formed from these reactions include trifluoroethoxylated dihydropyrrolidones and other functionalized pyrrolidin-2-ones .

Scientific Research Applications

(S)-2-Bromo-6-(pyrrolidin-2-yl)-4-(trifluoromethyl)phenol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.

    Industry: The compound can be used in the development of new materials with specific properties, such as increased stability or reactivity.

Mechanism of Action

The mechanism of action of (S)-2-Bromo-6-(pyrrolidin-2-yl)-4-(trifluoromethyl)phenol involves its interaction with specific molecular targets and pathways. The compound’s bromine and trifluoromethyl groups can participate in various chemical reactions, leading to the formation of new bonds and the modification of existing ones. These interactions can affect the compound’s biological activity and its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-2-Bromo-6-(pyrrolidin-2-yl)-4-(trifluoromethyl)phenol is unique due to the specific combination of bromine, pyrrolidine, and trifluoromethyl groups attached to a phenol ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C11H11BrF3NO

Molecular Weight

310.11 g/mol

IUPAC Name

2-bromo-6-[(2S)-pyrrolidin-2-yl]-4-(trifluoromethyl)phenol

InChI

InChI=1S/C11H11BrF3NO/c12-8-5-6(11(13,14)15)4-7(10(8)17)9-2-1-3-16-9/h4-5,9,16-17H,1-3H2/t9-/m0/s1

InChI Key

FNKVNEYABBVUDN-VIFPVBQESA-N

Isomeric SMILES

C1C[C@H](NC1)C2=C(C(=CC(=C2)C(F)(F)F)Br)O

Canonical SMILES

C1CC(NC1)C2=C(C(=CC(=C2)C(F)(F)F)Br)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.